molecular formula C16H8ClF3O2 B13993418 9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)- CAS No. 35315-65-2

9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)-

Cat. No.: B13993418
CAS No.: 35315-65-2
M. Wt: 324.68 g/mol
InChI Key: SKCSHFCBSMHEQY-UHFFFAOYSA-N
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Description

9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)- is a complex organic compound known for its unique structural features and chemical properties This compound contains a phenanthrene backbone, which is a polycyclic aromatic hydrocarbon, substituted with a carboxylic acid group at the 9th position, a chlorine atom at the 3rd position, and a trifluoromethyl group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of phenanthrene with a suitable acyl chloride, followed by chlorination and trifluoromethylation. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation process. Subsequent steps may involve the use of reagents like chlorine gas (Cl2) and trifluoromethylating agents under controlled conditions to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain high-purity 9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)-.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The carboxylic acid group can undergo oxidation reactions to form various derivatives, including esters and amides.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

    Substitution: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Esters, amides, and carboxylate salts.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted phenanthrene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

    9-Phenanthrenecarboxylicacid, 3-chloro-: Lacks the trifluoromethyl group, which may result in different reactivity and applications.

    9-Phenanthrenecarboxylicacid, 6-(trifluoromethyl)-:

    3-Chloro-6-(trifluoromethyl)phenanthrene: Lacks the carboxylic acid group, which significantly alters its chemical properties and applications.

Uniqueness

The presence of both chlorine and trifluoromethyl groups, along with the carboxylic acid functionality, makes 9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)- a unique compound with a distinct set of chemical properties

Properties

CAS No.

35315-65-2

Molecular Formula

C16H8ClF3O2

Molecular Weight

324.68 g/mol

IUPAC Name

3-chloro-6-(trifluoromethyl)phenanthrene-9-carboxylic acid

InChI

InChI=1S/C16H8ClF3O2/c17-10-3-1-8-5-14(15(21)22)11-4-2-9(16(18,19)20)6-13(11)12(8)7-10/h1-7H,(H,21,22)

InChI Key

SKCSHFCBSMHEQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C3C=C(C=CC3=C(C=C21)C(=O)O)C(F)(F)F)Cl

Origin of Product

United States

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